molecular formula C13H19N3O2 B1375175 tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate CAS No. 1338989-24-4

tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate

Cat. No.: B1375175
CAS No.: 1338989-24-4
M. Wt: 249.31 g/mol
InChI Key: UIDMYNUWNJIMRT-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Insects and Mice

  • Metabolism studies of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate in insects and mice revealed hydroxylation of the tert-butyl group and the N-methyl group. The primary metabolite identified was m-(beta-hydroxy-tert-butyl)phenol. The study observed significant species variation in the yields of different oxidation products, suggesting the involvement of various enzymes in these metabolic processes (Douch & Smith, 1971).

Synthesis in Organic Chemistry

  • The compound has been utilized in asymmetric Mannich reactions, which are critical for the synthesis of chiral amino carbonyl compounds. This application is essential in organic synthesis for producing various biologically active molecules (Yang, Pan, & List, 2009).
  • Another study focused on the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. This demonstrates its utility in sophisticated organic synthesis techniques (Storgaard & Ellman, 2009).

Environmental Degradation Studies

  • The degradation products of terbutol, a compound related to this compound, in environmental water were identified. This research is significant for understanding the environmental impact and persistence of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Applications in Building Blocks for Organic Synthesis

  • Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including this compound, have been prepared and utilized as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Properties

IUPAC Name

tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16(4)10-7-5-9(6-8-10)11(14)15/h5-8H,1-4H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDMYNUWNJIMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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